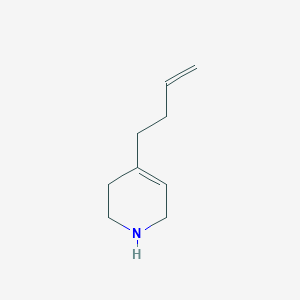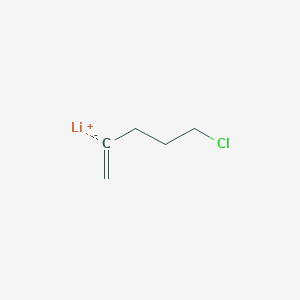
lithium;5-chloropent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;5-chloropent-1-ene is an organolithium compound with the molecular formula C5H9ClLi It is a derivative of 5-chloropent-1-ene, where a lithium atom is bonded to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;5-chloropent-1-ene typically involves the reaction of 5-chloropent-1-ene with a lithium reagent. One common method is the lithium-halogen exchange reaction, where 5-chloropent-1-ene is treated with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere (e.g., under nitrogen or argon) and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;5-chloropent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Addition Reactions: The compound can participate in addition reactions with electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, boronic acids, and various electrophiles. The reactions are typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere to prevent oxidation or hydrolysis.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a substitution reaction with a halide, the product would be a substituted pentene derivative.
Wissenschaftliche Forschungsanwendungen
Lithium;5-chloropent-1-ene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of lithium;5-chloropent-1-ene involves the reactivity of the lithium-carbon bond. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows the compound to participate in various chemical transformations, forming new bonds and creating more complex structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloropent-1-ene: The parent compound without the lithium atom.
5-Chloropent-1-yne: A similar compound with a triple bond instead of a double bond.
5-Bromopent-1-ene: A similar compound with a bromine atom instead of chlorine.
Uniqueness
Lithium;5-chloropent-1-ene is unique due to the presence of the lithium atom, which imparts distinct reactivity compared to its analogs. The lithium-carbon bond is highly reactive, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
92490-53-4 |
|---|---|
Molekularformel |
C5H8ClLi |
Molekulargewicht |
110.5 g/mol |
IUPAC-Name |
lithium;5-chloropent-1-ene |
InChI |
InChI=1S/C5H8Cl.Li/c1-2-3-4-5-6;/h1,3-5H2;/q-1;+1 |
InChI-Schlüssel |
XNRRNMCFJKSSKW-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C=[C-]CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


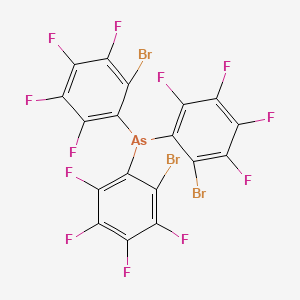

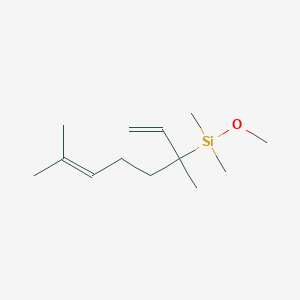
![2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)

![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14352175.png)
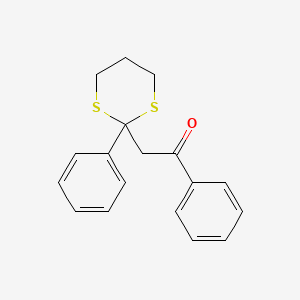
![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
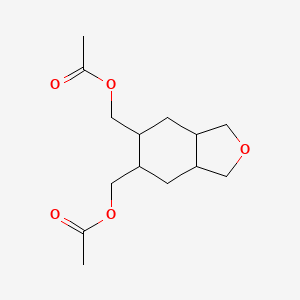
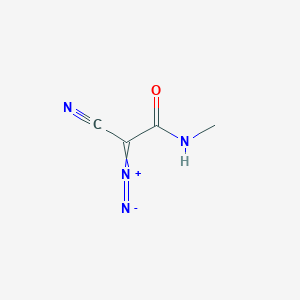
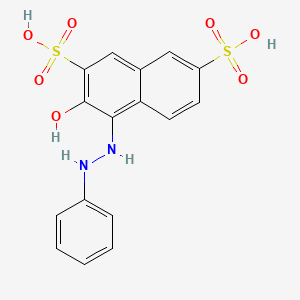
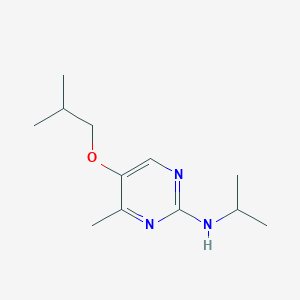
![Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate](/img/structure/B14352202.png)
